2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-methylsulfanylhexyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOTOHVNMOBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as phthalic anhydride and 6-(methylsulfanyl)hexylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, with solvents like toluene or dichloromethane. Catalysts such as palladium on carbon (Pd/C) are used for the hydrogenation step.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors would be common to facilitate the hydrogenation step efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the isoindole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hexyl chain can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced isoindole derivatives
Substitution: Various substituted hexyl derivatives
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione:
Basic Information
- Chemical Name: this compound
- CAS Number: 59501-75-6
- Molecular Formula: C15H19NO2S
- Molecular Weight: 277.38
- Also known as: 2-(6-(methylthio)hexyl)isoindoline-1,3-dione
- Related Isomers: Diptocarpiline and diptocarpidine are enantiomers of this compound .
Potential Applications and Research Areas
While the search results do not provide explicit applications of this specific compound, they do offer some clues and related contexts:
- Cosmetics: Research into cosmetic formulations explores the use of various compounds for skin bioavailability, stability, safety, and effectiveness . Although this compound is not specifically mentioned in the context of cosmetics, the general discussion of experimental design techniques for optimizing topical formulations suggests a potential area for exploration .
- Chemical Synthesis: The compound can be used as a starting point for creating other useful compounds, such as rubber accelerators .
Additional Information
- Availability: This chemical can be purchased from chemical suppliers like AstaTech Inc., Sigma-Aldrich, and Biosynth .
- Purity: It is available with a purity of 95% .
- Cost: The cost for 5g is $1,430.00 . A 100mg size is available for $124.80 .
- Safety: This compound may be hazardous and require special shipping and handling .
Mechanism of Action
The mechanism by which 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in interactions with proteins, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with structurally related isoindole-1,3-dione derivatives:
Key Observations:
Lipophilicity : The target compound’s methylsulfanylhexyl chain increases logP compared to the oxocyclohexyl analog (logP 1.73 vs. predicted ~3.2). Sulfur’s hydrophobic contribution and the hexyl chain’s length enhance membrane permeability, which may favor pharmacokinetic properties.
Polar Surface Area (PSA) : All analogs share similar PSA values (~50–85 Ų), suggesting comparable hydrogen-bonding capacity. The iodo-substituted derivative () has a higher PSA due to the polar dioxopiperidin group.
Biological Activity
2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione, also known as a derivative of isoindole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylsulfanyl group and an isoindole moiety, suggesting possible interactions with biological systems.
- Molecular Formula : C12H17NO2S
- CAS Number : 59501-75-6
- Molecular Weight : 239.34 g/mol
The compound is a racemic mixture of two enantiomers, diptocarpiline and diptocarpidine, which may exhibit different biological activities due to their stereochemistry .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include:
- Anticancer Properties : Research indicates that isoindole derivatives can influence cancer cell proliferation. The specific mechanism involves modulation of pathways related to cell cycle regulation and apoptosis .
- Immunomodulatory Effects : The compound has shown potential in modulating immune responses, particularly through interactions with regulatory T cells (Tregs). Studies suggest that it may affect the expression of key transcription factors involved in Treg function .
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the activation of p53 signaling pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via p53 activation |
| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of angiogenesis |
Immunomodulatory Effects
Another area of research focused on the compound's effects on Tregs. It was found that treatment with this compound resulted in increased expression of FoxP3, a critical marker for Treg cells. This suggests a potential role in enhancing immune tolerance and reducing autoimmune responses .
| Treatment | FoxP3 Expression (Fold Change) | Observations |
|---|---|---|
| Control | 1.0 | Baseline expression |
| Compound-treated | 2.5 | Significant increase in Treg markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
